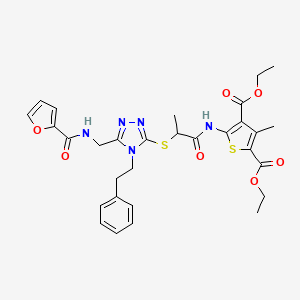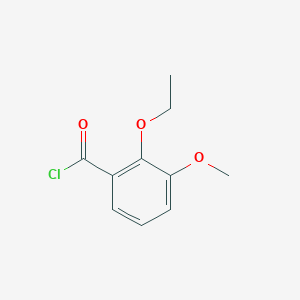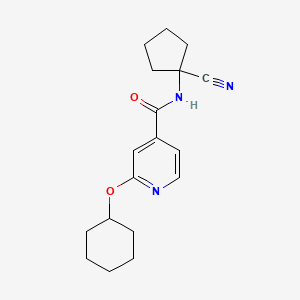
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide, also known as CCPA, is a chemical compound that belongs to the family of adenosine agonists. CCPA has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide selectively activates adenosine A1 receptors by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which activates downstream signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of adenylate cyclase and the activation of potassium channels.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the regulation of cerebral blood flow. These effects are thought to be mediated by the activation of adenosine A1 receptors in the brain.
実験室実験の利点と制限
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide has several advantages as a research tool, including its high selectivity for adenosine A1 receptors and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
将来の方向性
There are several potential future directions for the use of N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide in scientific research. One area of interest is the development of more selective and potent adenosine A1 receptor agonists. Another area of interest is the investigation of the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, this compound may have potential as a therapeutic agent for these disorders, although further research is needed to fully explore its potential.
合成法
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-cyclohexyloxypyridine-4-carboxylic acid with 1-cyanocyclopentylamine. The resulting compound can be purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to selectively activate adenosine A1 receptors, which are widely distributed throughout the brain. This activation can lead to a variety of effects, including the inhibition of neurotransmitter release, the modulation of neuronal excitability, and the regulation of cerebral blood flow.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-13-18(9-4-5-10-18)21-17(22)14-8-11-20-16(12-14)23-15-6-2-1-3-7-15/h8,11-12,15H,1-7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWQGCJCNKFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)
methanone](/img/structure/B2701139.png)

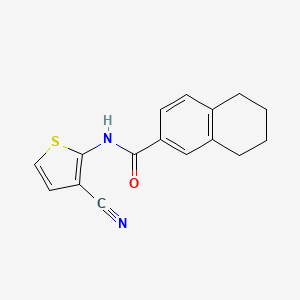
![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
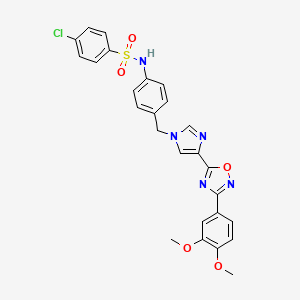
![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
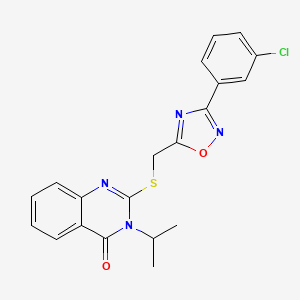
![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
